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Compound Name: 4-Methyl-3-thiopheneboronic acid

Cat. No.: B071451 Get Quote

An In-Depth Technical Guide to 4-Methyl-3-thiopheneboronic acid: Properties, Synthesis,

and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract
4-Methyl-3-thiopheneboronic acid (CAS No. 177735-11-4) is a specialized heterocyclic

organoboron compound that has emerged as a valuable building block in modern organic

synthesis and medicinal chemistry. Its strategic importance lies in its utility as a coupling

partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura

reaction. The incorporation of the 4-methylthiophene-3-yl moiety can significantly influence the

physicochemical properties, metabolic stability, and biological activity of target molecules. This

guide provides a comprehensive overview of its chemical properties, synthesis, and a detailed,

field-proven protocol for its application in the Suzuki-Miyaura cross-coupling, designed to

provide researchers with the technical insights required for its successful implementation.

Chemical Identity and Physicochemical Properties
4-Methyl-3-thiopheneboronic acid is a white to off-white solid at room temperature.[1] It is

characterized by a thiophene ring substituted with a methyl group at the 4-position and a

boronic acid group at the 3-position. As with many boronic acids, it may exist in equilibrium with

its trimeric anhydride form (a boroxine) and may contain varying amounts of water.[2]
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Table 1: Physicochemical and Identification Data

Property Value Source(s)

Molecular Formula C₅H₇BO₂S [2][3]

Molecular Weight 141.98 g/mol [2][3]

CAS Number 177735-11-4 [3]

Appearance White to off-white solid [1]

Melting Point 138-144 °C [2]

Synonyms

(4-Methylthien-3-yl)boronic

acid, (4-Methylthiophen-3-

yl)boronic acid

[2][3]

SMILES Cc1cscc1B(O)O [2]

InChIKey
LVPFZXKLROORIK-

UHFFFAOYSA-N
[2]

Synthesis and Commercial Availability
Synthetic Route
While 4-Methyl-3-thiopheneboronic acid is commercially available from multiple suppliers,

understanding its synthesis provides valuable context. The most common and established

method for preparing arylboronic acids involves the reaction of an organometallic intermediate

with a borate ester, followed by acidic hydrolysis.

The logical precursor for this synthesis is 3-bromo-4-methylthiophene. The general synthetic

pathway is as follows:

Metal-Halogen Exchange: 3-bromo-4-methylthiophene is treated with a strong organolithium

base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous

ethereal solvent like diethyl ether or tetrahydrofuran (THF). This generates the highly

reactive intermediate, 4-methyl-3-lithiothiophene.
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Borylation: The organolithium species is then quenched by the addition of a trialkyl borate,

such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃). The nucleophilic carbon

of the lithiated thiophene attacks the electrophilic boron atom.

Hydrolysis: The resulting boronate ester intermediate is hydrolyzed under acidic conditions

(e.g., with aqueous HCl) to yield the final 4-Methyl-3-thiopheneboronic acid.

Causality and Expertise: The choice of n-BuLi is critical for efficient metal-halogen exchange.

The extremely low temperature (-78 °C) is necessary to prevent side reactions and

decomposition of the thermally sensitive organolithium intermediate. Trialkyl borates are used

as the boron source due to their high electrophilicity and the ease of hydrolysis of the

subsequent ester.

Commercial Availability
For most research and drug development applications, direct synthesis is unnecessary. 4-
Methyl-3-thiopheneboronic acid is readily available as a research chemical from suppliers

such as Combi-Blocks, Sigma-Aldrich, and BLD Pharm.[4][5][6] Sourcing from a reliable vendor

ensures high purity and saves significant development time.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The primary application of 4-Methyl-3-thiopheneboronic acid is as a nucleophilic partner in

the Suzuki-Miyaura cross-coupling reaction to form C(sp²)–C(sp²) bonds. This reaction is a

cornerstone of modern synthetic chemistry due to its mild conditions, high functional group

tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.

The Catalytic Cycle: A Mechanistic Overview
The reaction is catalyzed by a Palladium(0) complex and requires a base for activation. The

cycle consists of three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

electrophile (e.g., an aryl bromide, Ar-Br), forming a Pd(II) complex.
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Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate

species (e.g., [R-B(OH)₃]⁻). This boronate then transfers its organic group (the 4-methyl-3-

thienyl moiety) to the Pd(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are

eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0)

catalyst, which re-enters the cycle.

Pd(0)L₂
(Active Catalyst)

Oxidative
AdditionL₂Pd(II)(Ar)(X)

TransmetalationL₂Pd(II)(Ar)(Thienyl)

Reductive
Elimination

Ar-Thienyl
(Product)

Ar-X
 (4-Me-Thienyl)-B(OH)₂

+ Base

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Role of the Base: The Causality of Activation
The base is not merely a spectator; it is a critical activator. Boronic acids themselves are

generally not nucleophilic enough for efficient transmetalation. The base (e.g., K₂CO₃, Na₂CO₃,

K₃PO₄) reacts with the boronic acid to form a more electron-rich and highly nucleophilic

boronate "ate" complex. This complex readily transfers its organic moiety to the electrophilic

palladium(II) center, driving the catalytic cycle forward. The choice of base can influence

reaction rates and yields, with stronger, more soluble bases often accelerating the reaction,

though they may not be compatible with base-sensitive functional groups on the substrates.

Detailed Experimental Protocol: Suzuki-Miyaura
Coupling
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The following is a representative, self-validating protocol adapted from the patent literature,

demonstrating a field-proven application of 4-Methyl-3-thiopheneboronic acid.[3][7]

Objective
To synthesize Methyl 4-(4-methyl-3-thienyl)-3-(trifluoromethyl)benzoate via Suzuki-Miyaura

cross-coupling.

Materials & Reagents
Aryl Halide: Methyl 4-bromo-3-(trifluoromethyl)benzoate (1.0 eq.)

Boronic Acid: 4-Methyl-3-thiopheneboronic acid (1.1 eq.)

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq.)

Base: Potassium Carbonate (K₂CO₃) (5.0 eq.)

Solvent System: Toluene and Water (1:1 v/v)

Anhydrous solvents, nitrogen or argon gas, standard glassware for inert atmosphere

reactions, magnetic stirrer, heating mantle, and equipment for workup and column

chromatography.

Step-by-Step Methodology
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux

condenser, add Methyl 4-bromo-3-(trifluoromethyl)benzoate (e.g., 3.5 g, 12.4 mmol, 1.0 eq.),

4-Methyl-3-thiopheneboronic acid (1.93 g, 13.6 mmol, 1.1 eq.), potassium carbonate (8.54

g, 61.8 mmol, 5.0 eq.), and Pd(PPh₃)₄ (1.43 g, 1.24 mmol, 0.1 eq.).

Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15

minutes to remove oxygen, which can deactivate the palladium catalyst.

Solvent Addition: Under the inert atmosphere, add toluene (17.5 mL) and water (17.5 mL) via

syringe.
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Reaction Execution: Heat the biphasic mixture to reflux (approximately 85-95 °C) with

vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography

(TLC) or LC-MS. Note: In the cited procedure, the reaction was refluxed for 24 hours, and an

additional 0.5 eq. of boronic acid was added to drive the reaction to completion.[7]

Workup and Extraction: After the reaction is complete (as determined by TLC), cool the

mixture to room temperature. Filter the mixture through a pad of celite to remove the

palladium catalyst and inorganic salts, washing the pad with toluene or ethyl acetate.

Transfer the filtrate to a separatory funnel and separate the layers. Wash the organic layer

sequentially with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent under reduced pressure using a rotary evaporator. The resulting

crude residue should be purified by flash column chromatography on silica gel to yield the

pure product.
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Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
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Characterization Data
Full characterization is essential for confirming the identity and purity of 4-Methyl-3-
thiopheneboronic acid. While comprehensive spectral data is best obtained from the

supplier's Certificate of Analysis, typical expected data is summarized below.

Table 2: Analytical and Spectroscopic Data

Analysis Type Data

¹H NMR

Spectral data is available from suppliers.[4] For

the similar compound 3-Thienylboronic acid in

DMSO-d₆, characteristic aromatic proton signals

appear between 7.5 and 8.2 ppm, with a broad

singlet for the B(OH)₂ protons. The methyl group

protons for the title compound are expected to

appear as a singlet in the aliphatic region (~2.0-

2.5 ppm).

¹³C NMR

Expected to show 5 distinct signals

corresponding to the five carbon atoms in the

molecule. The carbon attached to the boron

atom will typically appear in the 130-140 ppm

range, though its signal can sometimes be

broad or unobserved due to quadrupolar

relaxation.

Mass Spec.
Predicted [M+H]⁺: 143.03327 m/z; Predicted

[M+Na]⁺: 165.01521 m/z.

Purity (Assay)
≥95% (Typically determined by HPLC or NMR)

[5]

Safety, Storage, and Handling
Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses,

gloves, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid

inhalation of the solid powder.[2]
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Storage: Store in a cool, dry, and dark place under an inert atmosphere. For long-term

stability, it is recommended to store in a freezer at -20°C.[1] Boronic acids are sensitive to

oxidation and can undergo dehydration to form boroxines, so proper storage is crucial to

maintain reactivity.

Handling: Handle under an inert atmosphere (nitrogen or argon) whenever possible to

prevent degradation. Avoid contact with strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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